molecular formula C22H19N3O3S B2597078 2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-52-6

2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2597078
CAS No.: 863593-52-6
M. Wt: 405.47
InChI Key: OCTDWBMVECDYJD-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with a complex structure. It contains a thiazolo[5,4-b]pyridine moiety, which has been found to exhibit strong inhibitory activity . The compound also contains a phenyl ring, which has been found to increase antibacterial activity when substituted .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C22H19N3O3S. It contains a thiazolo[5,4-b]pyridine moiety and a phenyl ring, among other functional groups .

Scientific Research Applications

Anticancer Applications

  • A series of substituted benzamides, closely related to the queried compound, were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. They showed moderate to excellent anticancer activity, surpassing the reference drug etoposide in some instances (Ravinaik et al., 2021).

Synthesis and Structural Studies

  • Studies have been conducted on the synthesis of various thiazolo and triazolo pyrimidines, as well as pyrimido triazine derivatives, suggesting the versatility of these compounds in chemical synthesis (Haiza et al., 2000).
  • Research on the structural modifications leading to changes in supramolecular aggregation of thiazolopyrimidines provides insights into their conformational features, which is crucial for understanding their chemical behavior (Nagarajaiah & Begum, 2014).

Antimicrobial Applications

  • Novel thiazolepyridine conjugated benzamides have been synthesized and evaluated for their antibacterial activity, showing moderate bacterial growth inhibition on certain strains (Karuna et al., 2021).

Biochemical and Biological Impacts

  • Sulfonamide thiazole derivatives, similar in structure to the queried compound, have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, showing significant toxic effects (Soliman et al., 2020).

Properties

IUPAC Name

2,4-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-15(21-25-18-8-5-11-23-22(18)29-21)6-4-7-17(13)24-20(26)16-10-9-14(27-2)12-19(16)28-3/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTDWBMVECDYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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